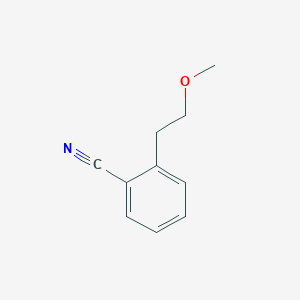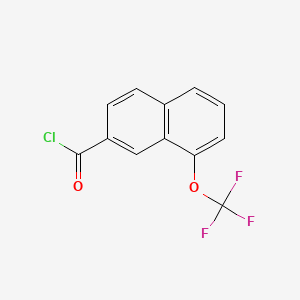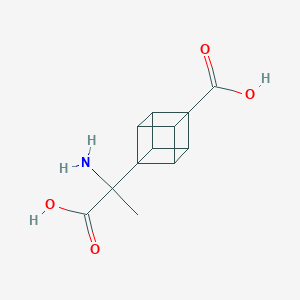
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. The process often includes:
Formation of the cubane core: This is achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the amino and carboxyethyl groups is done through substitution reactions, often using reagents like amines and carboxylic acids under controlled conditions.
Industrial Production Methods: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
化学反応の分析
Types of Reactions: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert carboxylic acids to alcohols or amines to amides.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, amines, and carboxylic acids.
Major Products: The products of these reactions vary based on the reagents and conditions used but generally include derivatives with modified functional groups .
科学的研究の応用
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism by which 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets, potentially influencing biochemical pathways. Studies suggest that it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .
類似化合物との比較
Cubane-1,4-dicarboxylic acid: Shares the cubane core but lacks the amino group.
1-Aminocubane: Contains the amino group but lacks the carboxyethyl group.
Uniqueness: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid stands out due to its combination of functional groups and the cubane structure, which imparts unique chemical and physical properties.
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
4-(1-amino-1-carboxyethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-10(13,8(14)15)12-5-2-6(12)4-7(12)3(5)11(2,4)9(16)17/h2-7H,13H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
JFWNSCZVVKFGJH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)(C12C3C4C1C5C2C3C45C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


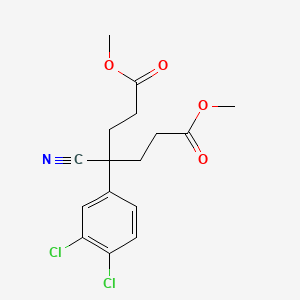

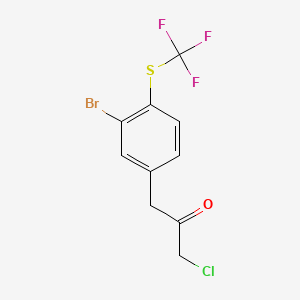
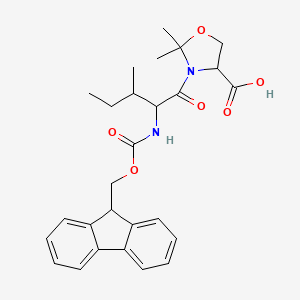
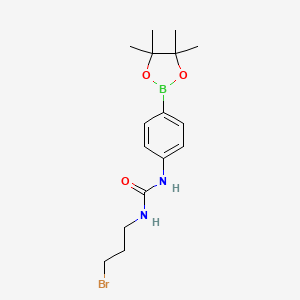




![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
